N-Phenylpyridin-2(1H)-one
Overview
Description
N-Phenyl-2-pyridone is a heterocyclic compound that belongs to the class of 2-pyridones. This compound is characterized by a pyridone ring substituted with a phenyl group at the nitrogen atom. It has garnered significant attention due to its versatile applications in various fields, including biology, medicine, and industry.
Mechanism of Action
Target of Action
N-Phenylpyridin-2(1H)-one, also known as 1-PHENYLPYRIDIN-2(1H)-ONE, 1-phenylpyridin-2-one, or N-Phenyl-2-pyridone, is a compound that has been used in the synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates . .
Mode of Action
It has been used in the synthesis of n-pyridin-2-yl, n-quinolin-2-yl, and n-isoquinolin-1-yl carbamates . The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Biochemical Pathways
Its role in the synthesis of various carbamates suggests it may influence pathways where these compounds are involved .
Result of Action
Its role in the synthesis of various carbamates suggests it may have indirect effects through these compounds .
Action Environment
It’s worth noting that the compound is sensitive to air , suggesting that its stability and efficacy could be affected by exposure to oxygen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-2-pyridone typically involves the reaction of 2-pyridone with phenyl halides under basic conditions. One common method is the palladium-catalyzed cross-coupling reaction, where 2-pyridone reacts with phenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. This reaction is often carried out under microwave irradiation to enhance the yield and reduce reaction time .
Industrial Production Methods: Industrial production of N-Phenyl-2-pyridone may involve large-scale palladium-catalyzed cross-coupling reactions. The use of continuous flow reactors can improve efficiency and scalability. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for maximizing yield and minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: N-Phenyl-2-pyridone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-phenyl-2-pyridone N-oxide.
Reduction: Reduction reactions can convert it to N-phenyl-2-pyridone derivatives with different functional groups.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the phenyl ring or the pyridone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: N-phenyl-2-pyridone N-oxide.
Reduction: Various N-phenyl-2-pyridone derivatives.
Substitution: Substituted N-phenyl-2-pyridone compounds with different functional groups.
Scientific Research Applications
N-Phenyl-2-pyridone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: N-Phenyl-2-pyridone derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Comparison with Similar Compounds
N-Phenyl-2-pyridone can be compared with other similar compounds, such as:
2-Pyridone: The parent compound without the phenyl substitution.
N-Phenyl-2-hydroxypyridine: The tautomeric form of N-Phenyl-2-pyridone.
Ciclopirox: A hydroxypyridone derivative with antifungal properties.
Uniqueness: N-Phenyl-2-pyridone is unique due to its ability to form endoperoxides that can release multiple therapeutic agents, making it a promising candidate for combination therapies in cancer and fibrosis treatment .
Biological Activity
N-Phenylpyridin-2(1H)-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the pyridinone class of compounds, characterized by a pyridine ring fused with a carbonyl group. This structure allows for various interactions with biological targets, making it a versatile scaffold in drug design. The presence of the phenyl group enhances its lipophilicity and potential binding affinity to target proteins.
Antitumor Activity
Recent studies have demonstrated that derivatives of pyridinones, including this compound, exhibit significant antitumor properties. For instance, compounds derived from this scaffold have been evaluated against various cancer cell lines, showing promising cytotoxic effects. A notable study reported that certain derivatives displayed IC50 values in the low micromolar range against gastric carcinoma cell lines, indicating potent antiproliferative activity .
Antimicrobial Properties
This compound and its derivatives have also been investigated for their antimicrobial efficacy. Research indicates that these compounds possess moderate antibacterial and antifungal activities against a range of pathogens, including Escherichia coli and Candida albicans. The biological evaluation revealed that modifications to the pyridinone structure can enhance these activities significantly .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored through various in vitro assays. Compounds within this class have been shown to inhibit key inflammatory mediators, suggesting their utility in treating inflammatory diseases. Mechanistic studies revealed that these compounds can downregulate pro-inflammatory cytokines and enzymes involved in the inflammatory response .
Structure-Activity Relationship (SAR)
The SAR of this compound highlights the importance of substituents on the phenyl ring and the pyridine moiety. Modifications such as halogenation or the addition of electron-donating groups have been associated with increased biological activity. The following table summarizes key findings regarding SAR:
Substituent Type | Effect on Activity | Reference |
---|---|---|
Electron-donating groups | Increased antitumor potency | |
Halogen substitutions | Enhanced antimicrobial activity | |
Alkyl groups | Improved solubility and bioavailability |
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Antitumor Efficacy : In a xenograft model study, a derivative of this compound demonstrated significant tumor reduction compared to control groups, supporting its development as an anticancer agent .
- Antimicrobial Testing : A comprehensive evaluation of various derivatives against clinical strains highlighted the effectiveness of specific substitutions in enhancing antimicrobial activity, paving the way for new antibiotic candidates .
- Anti-inflammatory Mechanism : A study focusing on the anti-inflammatory properties showed that this compound significantly reduced edema in animal models, indicating its potential for treating inflammatory disorders .
Properties
IUPAC Name |
1-phenylpyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-11-8-4-5-9-12(11)10-6-2-1-3-7-10/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQWNTNFZAGSJAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344682 | |
Record name | N-Phenyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13131-02-7 | |
Record name | N-Phenyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90344682 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main synthetic routes to obtain 1-Phenylpyridin-2(1H)-one derivatives?
A: Several synthetic routes have been explored to obtain 1-Phenylpyridin-2(1H)-one derivatives. One approach involves the cyclization of aryl ketone anilides with diethyl malonate, followed by a ring-opening reaction. [, ] Another method involves the acetylation and iodination of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-1-phenylpyridin-2(1H)-ones. []
Q2: What spectroscopic techniques are commonly used to characterize 1-Phenylpyridin-2(1H)-one derivatives?
A: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly employed to characterize the synthesized 1-Phenylpyridin-2(1H)-one derivatives, confirming their structures. [, ]
Q3: Has the crystal structure of any 1-Phenylpyridin-2(1H)-one derivative been determined?
A: Yes, the crystal structure of Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one), a derivative of 1-Phenylpyridin-2(1H)-one, has been determined. It crystallizes in the chiral monoclinic space group P21. [] This information can be valuable for understanding structure-activity relationships and designing new derivatives.
Q4: What are the potential applications of 1-Phenylpyridin-2(1H)-one derivatives in medicinal chemistry?
A: Pirfenidone, a 1-Phenylpyridin-2(1H)-one derivative, has been approved in Europe and Japan for treating Idiopathic Pulmonary Fibrosis (IPF). [, ] Research suggests its mechanism of action involves reducing inflammatory cytokines, downregulating profibrotic growth factors, and mitigating oxidative stress. [] This highlights the potential of this compound class for developing novel therapeutics.
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